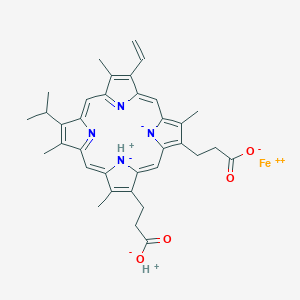

2-Isopropyl-4-vinyldeuteroheme

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

105236-24-6 |

|---|---|

Molecular Formula |

C35H36FeN4O4 |

Molecular Weight |

632.5 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-propan-2-ylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C35H38N4O4.Fe/c1-8-22-18(4)27-15-32-35(17(2)3)21(7)28(39-32)13-25-19(5)23(9-11-33(40)41)30(37-25)16-31-24(10-12-34(42)43)20(6)26(38-31)14-29(22)36-27;/h8,13-17H,1,9-12H2,2-7H3,(H4,36,37,38,39,40,41,42,43);/q;+2/p-2 |

InChI Key |

NQKYZZAAPZXHRU-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonyms |

2-isopropyl-4-vinyldeuteroheme |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Isopropyl 4 Vinyldeuteroheme

X-ray Crystallographic Analysis of Proteins Reconstituted with 2-Isopropyl-4-vinyldeuteroheme

X-ray crystallography has been instrumental in revealing the three-dimensional structures of proteins reconstituted with this compound at atomic-level detail. rsc.orgnih.gov

Analysis of Conformational Changes and Steric Interactions around the Heme in Myoglobins Reconstituted with this compound

A key aspect of reconstituting myoglobin (B1173299) with synthetic hemes is to probe the effects of peripheral substituent modifications on the protein's structure and function. In the case of myoglobin reconstituted with this compound, which exhibits a slightly higher oxygen affinity than native myoglobin, no drastic structural displacements are observed. nih.gov This is a significant finding when compared to other reconstituted myoglobins. For instance, in myoglobin with 2,4-diisopropyldeuteroheme, the bulky isopropyl group at position 2 pushes the Phe43 residue by 0.7 Å towards the distal histidine (His64). nih.gov Similarly, in myoglobin with 2-vinyl-4-isopropyldeuteroheme, the entire E helix is shifted by as much as 1.5 Å, which includes a 0.7 Å shift of the His64 imidazole (B134444) ring. nih.gov These substantial conformational changes in the latter two myoglobins are thought to disrupt the hydrogen bond formation between His64 and a liganded oxygen molecule, leading to their lower oxygen affinities. nih.gov The absence of such significant steric clashes in the this compound-reconstituted myoglobin highlights the subtle interplay between the heme substituents and the protein environment.

| Reconstituted Myoglobin | Key Structural Change | Impact on Oxygen Affinity |

| This compound | No drastic displacement | Slightly higher than native |

| 2,4-diisopropyldeuteroheme | Phe43 pushed 0.7 Å toward His64 | Lower than native |

| 2-vinyl-4-isopropyldeuteroheme | E helix shifted up to 1.5 Å, His64 shifted 0.7 Å | Lower than native |

Evaluation of Heme Macrocycle Planarity and Distortions Induced by Isopropyl and Vinyl Substitution

The planarity of the heme macrocycle is a critical determinant of its electronic properties and reactivity. High-resolution crystallographic data allows for a detailed assessment of any distortions from planarity induced by the peripheral isopropyl and vinyl substituents. While the provided search results focus more on the conformational changes of the surrounding protein, the refinement of the crystal structure to 2.2 Å for myoglobin reconstituted with this compound inherently includes the precise coordinates of the heme atoms. nih.gov This level of detail enables the calculation of bond lengths, bond angles, and dihedral angles within the porphyrin ring, which would reveal any ruffling, saddling, or doming distortions. The lack of major structural perturbations in the protein pocket for this specific reconstituted myoglobin suggests that the heme macrocycle itself likely maintains a relatively planar conformation, similar to the native protoheme. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound

NMR spectroscopy is a powerful technique for elucidating the structure and electronic properties of molecules in solution. magritek.comlibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Isomer Characterization

¹H NMR spectroscopy is a fundamental tool for confirming the chemical structure of synthetic hemes like this compound and for distinguishing between its isomers. magritek.com The chemical shifts, integration values, and splitting patterns of the proton resonances provide a unique fingerprint of the molecule. youtube.com For this compound, specific signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the vinyl group (an AMX spin system) would be expected. docbrown.info The precise chemical shifts of these and other protons on the porphyrin ring would confirm the successful synthesis of the target compound. Furthermore, ¹H NMR is crucial for differentiating between this compound and its isomer, 2-vinyl-4-isopropyldeuteroheme, as the positions of the isopropyl and vinyl substituents lead to distinct chemical shifts for the neighboring protons on the porphyrin macrocycle. nih.gov

| Functional Group | Expected ¹H NMR Signal Pattern |

| Isopropyl CH | Septet |

| Isopropyl CH₃ | Doublet |

| Vinyl Group | AMX Spin System |

Investigations of Heme Electronic Structure via Paramagnetically Shifted Resonances in Reconstituted Proteins

When this compound is in a paramagnetic state, such as in metmyoglobin, the NMR signals of protons on and near the heme are significantly shifted due to the interaction with the unpaired electron(s) of the iron center. These paramagnetically shifted resonances provide a sensitive probe of the heme's electronic structure. The magnitude and direction of these shifts are dependent on the distribution of the unpaired electron spin density across the porphyrin macrocycle. By analyzing these shifts in myoglobin reconstituted with this compound, researchers can gain insights into how the electronic properties of the heme are modulated by the isopropyl and vinyl substituents. This information is complementary to the structural data from X-ray crystallography and helps to build a more complete picture of the factors governing the reactivity of the reconstituted protein.

Dynamic NMR Approaches for Probing Molecular Flexibility and Ligand Exchange Dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a pivotal technique for investigating the kinetics of fluxional processes in molecules, including ligand exchange and conformational changes. uvic.canumberanalytics.comlibretexts.org In the context of this compound, DNMR can provide critical insights into the dynamic behavior of the heme macrocycle and its interaction with axial ligands. The exchange processes can range from slow to fast on the NMR timescale, leading to distinct spectral features such as line broadening, coalescence, and the observation of averaged signals. uvic.ca

The rate of these dynamic processes can be modulated by temperature, allowing for the determination of activation parameters like the Gibbs free energy of activation (ΔG‡). uvic.ca For a simple two-site exchange process, the rate constant (k) can be calculated from the line broadening of the signals in the slow exchange regime, and at the coalescence temperature (Tc), it is directly related to the chemical shift difference (δν) between the exchanging sites. uvic.ca More complex systems may require computer simulations for accurate rate data extraction. uvic.ca

In heme systems, DNMR has been effectively used to study the restricted rotation of peripheral groups and the exchange of axial ligands. libretexts.orgnih.gov For this compound, the isopropyl and vinyl substituents introduce asymmetry, which can be probed by ¹H NMR. The dynamic behavior of these groups, as well as the exchange of axial ligands, can be monitored by observing the temperature dependence of the NMR spectra. unige.ch Two-dimensional exchange spectroscopy (EXSY) can also be employed to identify and quantify slow exchange processes, providing off-diagonal peaks for spins that are in chemical exchange. libretexts.org Saturation transfer difference (STD) NMR is another powerful technique for studying the transient binding of ligands to macromolecular receptors, which can be applied to understand the interaction of this compound with proteins. libretexts.org

Vibrational and Electronic Spectroscopic Probes for this compound Systems

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering a detailed picture of their structure and bonding. researchgate.net The vibrational spectra of heme compounds are complex, but provide a wealth of information about the porphyrin macrocycle, its peripheral substituents, and the central iron atom's coordination environment. pnas.org

For this compound, specific vibrational modes associated with the isopropyl and vinyl groups can be identified. The isopropyl group is expected to show characteristic C-H stretching and bending vibrations. spcmc.ac.in The vinyl group exhibits a characteristic C=C stretching vibration, the frequency of which is sensitive to its conjugation with the porphyrin π-system. spectroscopyonline.com The position of this band can provide insights into the orientation of the vinyl group relative to the heme plane. researchgate.net

The porphyrin macrocycle itself gives rise to a series of characteristic in-plane and out-of-plane vibrational modes. nih.gov In Raman spectroscopy, these modes are often enhanced when the excitation wavelength is in resonance with an electronic transition of the heme (see Resonance Raman Spectroscopy). Isotopic substitution, for instance with deuterium (B1214612), is a valuable tool for assigning specific vibrational modes, as the change in mass leads to predictable shifts in the vibrational frequencies. libretexts.org

Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Isopropyl | C-H stretch | 2960 - 2850 | Asymmetric and symmetric stretches. spcmc.ac.in |

| C-H bend | 1470 - 1450, 1385 - 1370 | Characteristic bending modes. spcmc.ac.in | |

| Vinyl | C=C stretch | 1640 - 1620 | Sensitive to conjugation and conformation. spectroscopyonline.com |

| =C-H stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. spcmc.ac.in | |

| =C-H bend | 1000 - 650 | Out-of-plane and in-plane bending. spcmc.ac.in | |

| Porphyrin | Core vibrations | 1650 - 1350 | Oxidation and spin state marker bands in Raman. nih.gov |

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a fundamental technique for characterizing heme compounds. marquette.edujst.go.jp The UV-Vis spectrum of a heme is dominated by intense π-π* transitions of the porphyrin macrocycle. The most prominent feature is the Soret band (or B band) around 400 nm, with weaker Q bands appearing in the 500-600 nm region. acs.org

The exact positions and intensities of these bands are sensitive to the oxidation state (ferrous vs. ferric) and spin state of the iron, the nature of the axial ligands, and the peripheral substituents on the porphyrin ring. spectroscopyonline.com The electron-donating isopropyl group and the conjugating vinyl group of this compound are expected to influence the electronic structure of the porphyrin, leading to shifts in the absorption maxima compared to unsubstituted deuteroheme (B102554). acs.org

UV-Vis spectroscopy is also a valuable tool for monitoring ligand binding and changes in the coordination environment of the heme iron. The binding of different axial ligands will perturb the electronic energy levels of the heme, resulting in characteristic spectral shifts. jst.go.jp

Table 2: Representative UV-Vis Absorption Maxima for Substituted Deuterohemes

| Heme Derivative | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent/Environment |

| Deuteroheme | ~398 | ~500, ~530, ~570, ~625 | Chloroform |

| 2,4-Divinyldeuteroheme (Protoheme IX) | ~407 | ~505, ~540, ~575, ~630 | Pyridine |

| This compound (predicted) | ~405 | ~502, ~535, ~572, ~628 | Pyridine |

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the incident laser wavelength is chosen to coincide with an electronic absorption band of the molecule. nih.gov This results in a selective and significant enhancement of the Raman signals of vibrational modes that are coupled to the electronic transition. nih.gov For heme proteins, excitation within the Soret or Q-bands allows for the selective probing of the heme's vibrational modes with high sensitivity and specificity, even in complex biological matrices. nih.govjst.go.jp

RR spectroscopy is particularly useful for studying the structure-function relationships in heme systems. The frequencies of certain high-frequency "marker bands" are sensitive to the iron's oxidation and spin state. nih.gov Low-frequency modes can provide information about the iron-axial ligand bonds and the interactions of the heme peripheral substituents with their environment. nih.govnih.gov

In the case of this compound, RR spectroscopy can be used to study the orientation and interactions of the vinyl group. researchgate.net The intensity of the vinyl group's vibrational modes in the RR spectrum is related to its coplanarity with the heme macrocycle. researchgate.net Furthermore, RR can be used to probe the Fe-N(His) stretching frequency in reconstituted heme proteins, providing direct information about the proximal ligand bond. nih.gov

Table 3: Key Resonance Raman Marker Bands for Heme Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity |

| ν₄ (oxidation state marker) | ~1360 (ferrous), ~1375 (ferric) | Oxidation state of the iron. nih.gov |

| ν₃ (spin state marker) | ~1470-1510 | Spin state and coordination number. nih.gov |

| ν(Fe-Axial Ligand) | 200 - 600 | Strength of the iron-axial ligand bond. researchgate.net |

| Vinyl bending modes | ~400 - 450 | Conformation of the vinyl substituents. nih.gov |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules. While heme itself is achiral, it can become optically active when placed in an asymmetric environment, such as the binding pocket of a protein. nih.govresearchgate.net The resulting CD spectrum provides valuable information about the interactions between the heme and the surrounding protein residues. nih.govresearchgate.net

The Soret region of the CD spectrum of a heme protein is particularly sensitive to the heme's environment. nih.gov The sign and magnitude of the Soret CD band can be influenced by the coupling of the heme's electronic transitions with those of nearby aromatic amino acid residues. nih.gov Additionally, the nature and orientation of the heme's peripheral substituents play a crucial role in determining the CD spectrum. nih.gov Studies on myoglobin reconstituted with hemes lacking vinyl or propionate (B1217596) groups have shown that these side chains contribute significantly to the observed optical activity. nih.gov

Computational Spectroscopic Modeling and Theoretical Validation

Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for interpreting and predicting the spectroscopic properties of complex molecules like hemes. nih.govnih.gov These theoretical approaches can be used to calculate vibrational frequencies, electronic transition energies, and other spectroscopic parameters, providing a powerful complement to experimental studies. pnas.orgnih.gov

For this compound, computational modeling can be used to:

Predict Vibrational Spectra: DFT calculations can generate theoretical IR and Raman spectra, aiding in the assignment of experimental vibrational bands to specific normal modes of the molecule. pnas.org This is particularly useful for understanding the complex vibrations of the porphyrin macrocycle and its substituents.

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, providing theoretical UV-Vis spectra that can be compared with experimental data. nih.gov This can help in understanding the influence of the isopropyl and vinyl groups on the electronic structure of the heme.

Model Heme-Protein Interactions: By including the surrounding protein environment in the calculations, it is possible to model how the protein influences the spectroscopic properties of the heme. acs.org This can provide insights into the nature of the interactions that give rise to the observed spectral features in reconstituted heme proteins.

The accuracy of these computational models depends on the level of theory and the basis set used in the calculations. diva-portal.org Validation against experimental data for well-characterized systems is crucial for ensuring the reliability of the theoretical predictions. nih.gov

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the ground-state electronic structure and for the geometric optimization of porphyrin-based molecules like this compound. mdpi.comresearchgate.net This method allows for a detailed analysis of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation.

The process of geometrical optimization involves calculating the forces on each atom and iteratively adjusting their positions to minimize the total energy of the system. For a molecule such as this compound, this would involve defining a starting geometry and then allowing the DFT algorithm to explore the potential energy surface to locate a minimum energy structure. Functionals such as B3LYP are commonly employed for such calculations on heme-related systems. researchgate.net

Below is a representative table of optimized geometrical parameters that would be expected from a DFT calculation on this compound, based on typical values for similar porphyrin structures.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Fe | N (pyrrole) | - | ~2.00 Å |

| Bond Length | C (vinyl) | C (vinyl) | - | ~1.34 Å |

| Bond Length | C (isopropyl) | C (porphyrin) | - | ~1.52 Å |

| Bond Angle | N (pyrrole) | Fe | N (pyrrole) | ~90° |

| Dihedral Angle | C (pyrrole) | C (pyrrole) | C (pyrrole) | C (pyrrole) |

Note: The values presented are illustrative and based on typical findings for similar heme derivatives. Actual values would be determined by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the electronic excited states of molecules and to predict their UV-visible absorption spectra. nih.govq-chem.com For a chromophore like this compound, TD-DFT can provide detailed insights into the nature of its electronic transitions, which are responsible for its characteristic color.

The TD-DFT approach calculates the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which are related to the intensity of these absorptions. researchgate.net This allows for the theoretical prediction of the Soret and Q bands, which are characteristic features in the electronic spectra of porphyrins. The calculations can help in assigning the experimentally observed spectral bands to specific electronic transitions between molecular orbitals. researchgate.net

For this compound, TD-DFT calculations would likely be performed on the DFT-optimized ground state geometry. The choice of functional and basis set is critical for obtaining accurate predictions of the excited state energies. nih.gov The results of such a calculation would provide a theoretical spectrum that can be compared with experimental data, aiding in the structural confirmation and electronic characterization of the compound.

The following table provides a hypothetical set of results from a TD-DFT calculation on this compound, illustrating the kind of data that would be generated.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| Soret (B) Band | ~3.10 | ~400 | >1.0 | HOMO -> LUMO+1, HOMO-1 -> LUMO |

| Q Band | ~2.14 | ~580 | <0.1 | HOMO -> LUMO |

| Q Band | ~2.34 | ~530 | <0.1 | HOMO-1 -> LUMO+1 |

Note: These values are representative examples based on typical porphyrin spectra and would need to be confirmed by specific TD-DFT calculations for this compound.

Molecular Dynamics Simulations for Understanding this compound Dynamics within Protein Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, making them particularly well-suited for investigating the dynamics of this compound when it is bound within a protein. nih.govuba.ar These simulations can provide insights into how the protein environment influences the conformation and dynamics of the heme cofactor, and vice versa. mdpi.com

An MD simulation of this compound within a protein would typically begin with a high-resolution structure of the protein-ligand complex. The system is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions. The interactions between all atoms in the system are described by a force field. nih.gov

The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. By analyzing the resulting trajectory, researchers can study a variety of dynamic properties, such as the flexibility of different parts of the protein and the heme, the network of hydrogen bonds between the heme and the protein, and the conformational changes that the heme and protein undergo. Such simulations are invaluable for understanding the structure-function relationships in heme-containing proteins. mdpi.comrsc.org

A summary of typical parameters for an MD simulation of a heme-protein complex is provided in the table below.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Protein.

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E |

| Simulation Box | Defines the boundaries of the system. | Cubic or Rectangular with Periodic Boundary Conditions |

| Ensemble | Thermodynamic conditions of the simulation. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | Pressure at which the simulation is run (for NPT). | 1 atm |

| Time Step | The interval between successive integration steps. | 2 fs |

| Simulation Length | The total duration of the simulated time. | Nanoseconds to Microseconds |

Note: The specific parameters would be chosen based on the system under study and the research questions being addressed.

Molecular Interactions and Biorecognition of 2 Isopropyl 4 Vinyldeuteroheme in Biological Contexts

Reconstitution and Engineering of Heme-Binding Proteins with 2-Isopropyl-4-vinyldeuteroheme

The ability to remove the native heme from a hemoprotein and replace it with a synthetic analogue is a cornerstone of bioinorganic chemistry. mdpi.com This process, known as reconstitution, allows for the creation of novel biohybrid catalysts and provides a platform to study the impact of specific structural modifications on protein function. researchgate.net

Methodologies for Heme Exchange in Apomyoglobin and Other Model Hemoproteins

The reconstitution of apomyoglobin, the heme-free form of myoglobin (B1173299), with this compound follows a well-established protocol. mdpi.comnih.gov The general methodology involves the following key steps:

Preparation of Apomyoglobin: The native heme is typically extracted from myoglobin using an acid-acetone or acid-butanone method at low temperatures. tamhsc.edursc.org This process unfolds the protein to release the non-covalently bound heme. The resulting apoprotein is then dialyzed extensively against buffers to refold it into its heme-free conformation. tamhsc.edu The efficiency of heme removal is monitored spectrophotometrically by the ratio of the Soret peak to the protein absorbance at 280 nm. tamhsc.edu

Solubilization of the Heme Analogue: Synthetic hemes like this compound, which may be insoluble in aqueous buffers, can be dissolved in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a dilute sodium hydroxide (B78521) solution before being introduced to the apoprotein solution. mdpi.comresearchgate.net

Reconstitution: The solubilized this compound is then added to the apomyoglobin solution. pnas.org The high affinity of the heme-binding pocket for the porphyrin macrocycle drives the reconstitution process. nih.gov The successful incorporation of the heme analogue is confirmed by the appearance of a characteristic Soret band in the electronic absorption spectrum. mdpi.com

This fundamental procedure, with minor variations, is applicable to a wide range of b-type hemoproteins where the heme is not covalently attached to the protein. nih.gov

Characterization of Reconstitution Efficiency and Stability of Modified Hemoproteins

The efficiency and stability of myoglobin reconstituted with this compound are critical parameters for ensuring the functional integrity of the modified protein.

Reconstitution Efficiency: The efficiency of reconstitution is typically assessed using UV-Vis spectroscopy. The reconstitution is considered successful when the characteristic Soret peak of the holoprotein is restored, indicating the incorporation of the heme into the heme pocket. The ratio of the absorbance of the Soret band to that of the protein at 280 nm provides a quantitative measure of the reconstitution yield. tamhsc.edu

Stability of the Modified Hemoprotein: The stability of the reconstituted myoglobin can be evaluated through various methods. Thermal denaturation studies, monitored by circular dichroism or fluorescence spectroscopy, can determine the melting temperature (Tm) of the modified protein, providing insight into its structural stability compared to the native protein. acs.org The stability is also influenced by the interactions between the heme's peripheral groups and the surrounding amino acid residues. nih.gov For instance, the crystal structure of myoglobin reconstituted with this compound has been determined and refined, indicating a stable complex. nih.gov

Impact on Protein Conformational Dynamics and Heme Pocket Architecture

The introduction of this compound into the heme pocket of myoglobin can induce both global and local structural changes, influencing the protein's conformational dynamics and the architecture of the active site.

Analysis of Global and Local Protein Structural Rearrangements Induced by this compound Incorporation

Crystallographic studies have provided detailed insights into the structural consequences of incorporating this compound into sperm whale myoglobin. The crystal structure of this reconstituted myoglobin was determined and refined to a resolution of 2.2 Å. nih.gov

A key finding is that the orientation of this compound within the heme pocket is the same as that of the native protoheme. nih.gov This is in contrast to other modified hemes, such as 2-vinyl-4-isopropyldeuteroheme, which was found to adopt a reversed orientation, rotated by 180 degrees. nih.gov

Importantly, the incorporation of this compound does not cause drastic structural displacements within the heme pocket. nih.gov This is a significant observation when compared to myoglobins reconstituted with other hemes containing bulky isopropyl groups. For example, in myoglobin reconstituted with 2,4-diisopropyldeuteroheme, the bulky isopropyl group at position 2 pushes the Phe43 residue 0.7 Å towards the distal histidine (His64). nih.gov In the case of 2-vinyl-4-isopropyldeuteroheme, the entire E helix is shifted by as much as 1.5 Å, which includes a 0.7 Å shift of the His64 imidazole (B134444) ring. nih.gov The absence of such significant rearrangements in the myoglobin with this compound suggests that the specific placement and nature of the peripheral substituents are critical in determining the final protein structure. nih.gov

Influence of Peripheral Substituents on Distal Pocket Residues and Ligand Accessibility

The peripheral substituents of the heme play a crucial role in modulating the environment of the distal heme pocket, which is the site of ligand binding. researchgate.netnih.gov The structure of myoglobin reconstituted with this compound reveals how these substituents can influence the positioning of key distal pocket residues and, consequently, ligand accessibility.

The lack of major structural perturbations in the distal pocket of myoglobin with this compound is directly linked to its ligand binding properties. nih.gov In myoglobins where the bulky isopropyl groups cause significant shifts in residues like Phe43 and His64, the ability of His64 to form a hydrogen bond with a bound oxygen molecule is hindered. nih.gov This structural change is a primary reason for the lower oxygen affinities observed in those modified myoglobins. nih.gov

Conversely, because this compound does not induce such drastic displacements, the geometry of the distal pocket remains favorable for ligand binding, which is consistent with its observed oxygen affinity being slightly higher than that of native myoglobin. nih.gov This highlights the delicate balance of steric and electronic effects exerted by the heme's peripheral groups on the distal pocket architecture and, by extension, on the protein's function. researchgate.net

Ligand Binding and Dissociation Kinetics in this compound Reconstituted Proteins

The ultimate test of the functional consequences of heme modification lies in the analysis of ligand binding and dissociation kinetics. These studies reveal how changes in the heme structure translate to alterations in the protein's ability to bind and release physiologically relevant ligands like oxygen (O₂) and carbon monoxide (CO).

Research has shown that myoglobin reconstituted with this compound exhibits a slightly higher oxygen affinity than native myoglobin. nih.gov This is in contrast to myoglobins reconstituted with 2,4-diisopropyldeuteroheme and 2-vinyl-4-isopropyldeuteroheme, both of which have lower oxygen affinities than the native protein. nih.gov

The kinetic basis for these differences in oxygen affinity can be understood by examining the association and dissociation rate constants for ligand binding. While specific kinetic data for this compound is not detailed in the provided search results, the general principles of ligand binding in reconstituted myoglobins are well-established. The affinity of a ligand is determined by the ratio of the 'on' rate (association) and the 'off' rate (dissociation). figshare.com

The table below summarizes the oxygen affinity of myoglobins reconstituted with this compound and related compounds, illustrating the impact of the heme's peripheral substituents.

| Reconstituted Myoglobin | Oxygen Affinity Relative to Native Myoglobin | Key Structural Observation |

| This compound-Mb | Slightly Higher | No drastic displacement of distal pocket residues. nih.gov |

| 2,4-Diisopropyldeuteroheme-Mb | Lower | Bulky isopropyl group at position 2 pushes Phe43 towards His64. nih.gov |

| 2-Vinyl-4-isopropyldeuteroheme-Mb | Lower | Isopropyl group at position 4 causes a shift in the entire E helix. nih.gov |

These findings underscore the principle that even subtle modifications to the heme's periphery can have significant and predictable consequences for the ligand binding properties of the protein, driven by the intricate interplay of steric and electronic factors within the heme pocket.

Structure Function Relationships in 2 Isopropyl 4 Vinyldeuteroheme Systems

Elucidating the Influence of Isopropyl and Vinyl Moieties on Heme Electronic Properties and Reactivity

The electronic properties and subsequent reactivity of the heme cofactor are intricately modulated by the nature of the peripheral substituents on the porphyrin ring. In the case of 2-Isopropyl-4-vinyldeuteroheme, the key substituents are an isopropyl group at position 2 and a vinyl group at position 4 of the deuteroheme (B102554) core.

The isopropyl group is a bulky, electron-donating alkyl group. Through inductive effects, it increases the electron density of the porphyrin π-system. This enrichment of the electronic environment of the central iron atom is expected to lower its redox potential, making the Fe(III)/Fe(II) transition more favorable. The steric bulk of the isopropyl group can also induce localized distortions in the planarity of the heme macrocycle, a phenomenon known as ruffling. Such nonplanar distortions have been shown to influence the electronic properties of the heme, including its redox potential and ligand binding affinities. nih.gov

The vinyl group , in contrast, has a more complex electronic influence. While it can be weakly electron-donating, its major contribution often comes from its ability to engage in π-π interactions and conjugation with the porphyrin ring. The orientation of the vinyl group relative to the plane of the heme can significantly impact these interactions. nih.gov These interactions can modulate the energy levels of the heme's molecular orbitals, thereby influencing its spectroscopic properties and reactivity. For instance, the vinyl groups are known to play a role in the catalytic cycle of heme-containing enzymes like cytochrome P450s.

Illustrative Data Table: Predicted Electronic Effects of Substituents on Deuteroheme

| Substituent | Position | Primary Electronic Effect | Expected Impact on Redox Potential |

| Isopropyl | 2 | Electron-donating (inductive) | Decrease |

| Vinyl | 4 | Weakly electron-donating, π-conjugation | Minor modulation |

Correlating Heme Structural Modifications with Perturbations in Heme Protein Biological Function

The incorporation of modified hemes, such as this compound, into the active site of a heme protein would be expected to perturb its biological function in several ways. Heme proteins have evolved to fine-tune the reactivity of the heme cofactor for specific biological roles, including oxygen transport, electron transfer, and catalysis. nih.govchemeo.com Altering the heme's structure, even with seemingly minor modifications, can have significant functional consequences.

The lower redox potential predicted for this compound would directly impact the function of electron transfer proteins like cytochromes. A decrease in redox potential could alter the efficiency and kinetics of electron flow within a respiratory or photosynthetic chain.

For heme enzymes, such as peroxidases and catalases, the modified electronic properties of this compound would likely alter their catalytic activity. The rate of formation and the stability of key catalytic intermediates, like Compound I, are highly dependent on the electronic nature of the heme. nih.gov

Illustrative Data Table: Potential Functional Perturbations in Heme Proteins with this compound

| Protein Class | Biological Function | Potential Impact of this compound |

| Cytochromes | Electron Transfer | Altered redox potential, modified electron transfer rates |

| Globins | O₂ Transport/Storage | Modified O₂ affinity and binding kinetics |

| Peroxidases | Catalysis | Changes in catalytic efficiency and substrate specificity |

Comparative Analysis with Isomeric and Analogous Deuteroheme Derivatives (e.g., 2,4-Diisopropyldeuteroheme, 2-Vinyl-4-isopropyldeuteroheme)

A comparative analysis of this compound with its isomer, 2-Vinyl-4-isopropyldeuteroheme, and the analogous 2,4-Diisopropyldeuteroheme, highlights the subtle yet significant impact of substituent placement and identity on heme properties.

2,4-Diisopropyldeuteroheme : This derivative, with two electron-donating isopropyl groups, would be expected to have an even lower redox potential than this compound. The increased steric bulk from two isopropyl groups could lead to more significant ruffling of the heme macrocycle, further modulating its electronic properties. The absence of a vinyl group would eliminate any effects related to its specific π-interactions.

Illustrative Data Table: Predicted Comparative Properties of Deuteroheme Derivatives

| Heme Derivative | Substituent at Pos. 2 | Substituent at Pos. 4 | Predicted Redox Potential (Relative) | Predicted Steric Hindrance |

| This compound | Isopropyl | Vinyl | Lower | Moderate |

| 2,4-Diisopropyldeuteroheme | Isopropyl | Isopropyl | Lowest | High |

| 2-Vinyl-4-isopropyldeuteroheme | Vinyl | Isopropyl | Lower | Moderate |

Theoretical Models for Predicting Functional Outcomes of Heme Structural Variations

In the absence of experimental data, theoretical and computational models provide a powerful tool for predicting the functional consequences of structural variations in heme molecules. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of heme and its derivatives. umn.edu

DFT calculations can be employed to:

Predict Redox Potentials: By calculating the energies of the oxidized and reduced states of the heme, the redox potential can be estimated. This would allow for a quantitative comparison of this compound with other heme derivatives.

Model Ligand Binding: The binding energies of ligands such as O₂, CO, and NO to the iron center can be calculated to predict changes in affinity.

Simulate Spectroscopic Properties: Theoretical models can predict spectroscopic parameters, such as NMR chemical shifts and EPR g-values, which are sensitive to the electronic structure of the heme. nih.gov These predictions can guide future experimental characterization.

More advanced computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the behavior of this compound within the complex environment of a protein. These models treat the heme and its immediate surroundings with a high level of theory (QM) while the rest of the protein is modeled using classical mechanics (MM). This approach allows for the investigation of how the protein environment modulates the intrinsic properties of the modified heme and ultimately determines its biological function. The development of predictive models is an active area of research, aiming to establish clear structure-function relationships for novel heme systems. rsc.org

Enzymatic and Metabolic Pathway Interactions of 2 Isopropyl 4 Vinyldeuteroheme

Investigations into Heme Biosynthetic Enzymes and Analogous Heme Incorporation

The final step in the heme biosynthetic pathway is the insertion of ferrous iron into protoporphyrin IX, a reaction catalyzed by the mitochondrial enzyme ferrochelatase. frontiersin.orgwikipedia.org This crucial step is a primary target for inhibition by various heme analogs, particularly N-alkylated porphyrins. These compounds are potent inhibitors of ferrochelatase and have been instrumental in understanding the enzyme's mechanism. nih.govnih.gov

N-alkylated protoporphyrins, such as N-methylprotoporphyrin IX (N-MePP), are formed when certain compounds act as suicide substrates for cytochrome P450, leading to the alkylation of the heme prosthetic group. frontiersin.org This N-alkylated heme is then released and potently inhibits ferrochelatase. frontiersin.orgnih.gov The inhibitory potency of these analogs is highly dependent on the specific pyrrole (B145914) ring that is alkylated, with alkylation of rings A or B resulting in significantly stronger inhibition than alkylation of rings C or D. nih.gov This specificity suggests a precise orientation of the porphyrin substrate within the active site of ferrochelatase.

The inhibitory mechanism of N-alkylated porphyrins is attributed to their structural similarity to the distorted, non-planar conformation that protoporphyrin IX is thought to adopt during the enzymatic insertion of iron. nih.govpnas.org This makes them effective transition-state analogs. pnas.org The introduction of a bulky isopropyl group at the 2-position of the porphyrin ring in 2-Isopropyl-4-vinyldeuteroheme likely creates significant steric hindrance, which can interfere with its binding to the active site of ferrochelatase and potentially inhibit the enzyme.

| Heme Analog | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| N-Methylprotoporphyrin IX (N-MePP) | Competitive inhibitor, transition-state analog | Potent inhibitor of ferrochelatase with a nanomolar Ki. Inhibitory strength depends on the location of the N-alkyl group. | frontiersin.orgnih.gov |

| 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) | Induces N-MePP formation via cytochrome P450 | Causes accumulation of N-MePP, leading to ferrochelatase inhibition and experimental porphyria. | nih.gov |

| Griseofulvin | Induces N-methylprotoporphyrin formation | Inhibits hepatic ferrochelatase in rodents through a similar mechanism to DDC. | frontiersin.orgnih.gov |

This compound as a Mechanistic Probe for Heme-Dependent Enzyme Catalysis

Synthetic heme analogs are invaluable tools for elucidating the structure-function relationships of heme-dependent enzymes. nih.govbiomedgrid.com By systematically altering the substituents on the porphyrin ring, researchers can probe how the electronic and steric properties of the heme cofactor influence the catalytic activity of the enzyme. nih.gov The substitution of the native heme with an artificial analog can tune the optical, redox, and magnetic properties of the protein, providing insights into its mechanism. nih.gov

Modifications at the 2 and 4 positions of the porphyrin ring, as seen in deuteroheme (B102554) derivatives, have been shown to affect the function of hemoproteins such as peroxidases and myoglobin (B1173299). nih.gov The introduction of an isopropyl group, a bulkier and more electron-donating substituent than the vinyl group it replaces in protoporphyrin IX, can be expected to alter the electronic environment of the central iron atom. This, in turn, can influence the enzyme's substrate binding, redox potential, and catalytic efficiency.

The use of such designer heme proteins has applications beyond mechanistic studies, including the development of novel biocatalysts and therapeutic agents. nih.govrsc.org For instance, artificial heme-enzymes have been created with enhanced catalytic activities. rsc.orgunina.it By studying how the specific modifications in this compound affect the function of a target heme enzyme, researchers can gain a deeper understanding of the factors that govern catalysis.

| Application | Description | Example | Reference |

|---|---|---|---|

| Elucidating Enzyme Mechanisms | Altering porphyrin substituents to probe structure-function relationships. | Studying the effects of 2,4-substituents of deuteroheme on peroxidase function. | nih.gov |

| Developing Artificial Metalloenzymes | Substituting native heme with analogs to create novel catalytic activities. | Creation of artificial heme-enzymes with enhanced peroxidase activity. | rsc.orgunina.it |

| Spectroscopic and Mechanistic Tools | Using analogs with altered properties to identify molecular details of hemoprotein function. | Utilizing heme analogs with different metal centers or peripheral substituents to tune optical and redox properties. | nih.gov |

Potential Modulatory Effects on Cellular Heme Homeostasis and Related Metabolic Networks

The inhibition of ferrochelatase by compounds like this compound can have significant repercussions for cellular heme homeostasis. Heme is a critical signaling molecule that regulates its own synthesis, as well as the synthesis of globins and other proteins. news-medical.net A disruption in the final step of heme synthesis leads to the accumulation of its immediate precursor, protoporphyrin IX. nih.gov

Elevated levels of protoporphyrin IX can be toxic, causing photosensitivity and liver damage, as seen in certain porphyrias. nih.govnih.gov The accumulation of this intermediate disrupts the feedback regulation of the heme biosynthetic pathway. Normally, high levels of heme repress the activity of aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in the pathway. news-medical.net When heme synthesis is blocked, this feedback inhibition is lost, leading to further accumulation of porphyrin precursors.

The consequences of disrupted heme homeostasis extend to related metabolic networks. Heme is an essential cofactor for numerous proteins involved in critical cellular processes, including electron transport (cytochromes), detoxification (cytochrome P450 enzymes), and signal transduction. nih.gov A deficiency in heme production can therefore impair these vital functions, leading to widespread metabolic disturbances. The study of how heme analogs like this compound impact these pathways provides a clearer picture of the central role of heme in cellular metabolism.

Emerging Research Directions and Future Perspectives on 2 Isopropyl 4 Vinyldeuteroheme

Development of Novel Synthetic Strategies for Isotope-Labeled 2-Isopropyl-4-vinyldeuteroheme and Derivatives

The synthesis of specifically isotope-labeled heme analogues like this compound is crucial for detailed mechanistic studies. Current and future research focuses on creating more efficient and precise labeling methods.

Two primary strategies are employed for synthesizing stable isotope-labeled compounds: the use of labeled precursors in a total synthesis pathway and late-stage isotopic exchange reactions. researchgate.net For a complex molecule like this compound, a total synthesis approach would involve constructing the porphyrin macrocycle from smaller, isotopically enriched building blocks (e.g., pyrroles or aldehydes). This method allows for precise, site-specific placement of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.org However, these multi-step syntheses can be challenging and costly due to the expense of the labeled starting materials. researchgate.net

Alternatively, direct hydrogen-deuterium exchange (H/D exchange) on a pre-formed porphyrin offers a more cost-effective route. researchgate.netrsc.org Metal-catalyzed hydrogen isotope exchange, using catalysts like iridium or rhodium complexes, can introduce deuterium directly into the molecular structure. mdpi.com Photochemical methods are also an emerging sustainable strategy for deuterium labeling. rsc.org For this compound, this could involve the deuteration of a 2-isopropyl-4-vinyl-substituted porphyrin precursor. A significant advancement involves biosynthetic methods, where microorganisms are engineered to produce heme. By supplying isotopically labeled precursors like δ-aminolevulinic acid to the culture, highly enriched heme can be produced and subsequently extracted. nih.gov This method avoids the accumulation of toxic free heme and prevents isotopic dilution. nih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Total Synthesis | Construction of the porphyrin ring from small, isotopically labeled precursors. | Precise, site-specific labeling with various isotopes (²H, ¹³C, ¹⁵N). acs.org | Lengthy, complex reaction sequences; high cost of starting materials. researchgate.net |

| Hydrogen-Deuterium Exchange | Direct exchange of hydrogen for deuterium on a pre-formed porphyrin using metal catalysts or photochemical methods. rsc.orgmdpi.com | More cost-effective and rapid than total synthesis. researchgate.net | May lack site-specificity; potential for incomplete labeling. |

| Biosynthesis | Utilizes genetically engineered microorganisms fed with labeled precursors (e.g., δ-aminolevulinic acid) to produce heme. nih.gov | High isotopic enrichment (>85%); avoids toxic intermediates and isotopic dilution. nih.gov | Requires expertise in molecular biology and fermentation; purification from cellular components is necessary. |

Exploration of this compound in Non-Myoglobin Heme Protein Systems (e.g., Cytochromes, Peroxidases)

While studies have explored this compound in myoglobin (B1173299), its application as a prosthetic group in other heme proteins like cytochromes and peroxidases is a burgeoning field of research. This involves reconstituting the apo-protein (the protein without its heme cofactor) with the synthetic heme analogue. nih.govresearchgate.net

Cytochromes: Cytochrome P450 enzymes are a major family of heme-containing monooxygenases responsible for metabolizing a vast range of compounds. nih.govbiorxiv.org Reconstituting apo-cytochrome P450 with this compound can provide insights into the catalytic mechanism. The steric bulk of the isopropyl group and the electronic influence of the vinyl group can alter substrate binding and the rate of catalysis, helping to map the active site's architecture. The deuterium label serves as a spectroscopic probe to monitor changes in the heme environment during the catalytic cycle. Studies have shown that functional P450 enzymes can be successfully reconstituted in vitro by adding heme to the apoprotein. nih.govpnas.orgrsc.org

Peroxidases: Heme peroxidases catalyze oxidation reactions using hydrogen peroxide. mdpi.comnih.gov The electronic properties of the heme are critical for this activity. By substituting the native heme with this compound in enzymes like horseradish peroxidase, researchers can study how modifications to the heme's peripheral side chains affect the formation and reactivity of key catalytic intermediates, such as Compound I and Compound II. mdpi.combohrium.com The electron-donating or -withdrawing nature of the isopropyl and vinyl groups can modulate the redox potential of the iron center, thereby tuning the enzyme's catalytic efficiency. bohrium.com Molecular dynamics simulations can complement these experiments by showing how such modifications alter substrate access to the active site. researchgate.net

| Protein System | Research Goal | Expected Insights from Heme Analogue |

|---|---|---|

| Cytochrome P450 | Elucidate structure-function relationships in xenobiotic metabolism. nih.govbiorxiv.org | Influence of steric (isopropyl) and electronic (vinyl) effects on substrate specificity and catalytic rate. |

| Cytochrome c | Investigate electron transfer mechanisms. | Modulation of heme redox potential and its impact on the kinetics of electron transfer to redox partners. |

| Horseradish Peroxidase (HRP) | Probe the mechanism of peroxide activation and substrate oxidation. bohrium.com | Effect of heme electronic structure on the stability and reactivity of catalytic intermediates (Compound I/II). mdpi.com |

| Myeloperoxidase | Understand the role of post-translational heme modifications in enzymatic activity. nih.gov | Comparison of the synthetic heme's activity to the covalently modified native heme to understand the role of the heme-protein linkages. |

Advanced Computational Modeling for De Novo Design of Functionalized Heme Analogs with Targeted Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of novel heme analogues before their synthesis. mdpi.commdpi.com This de novo design approach allows for the prediction of physicochemical properties, guiding the creation of functionalized hemes with specific, targeted characteristics. ub.edunih.gov

By modeling compounds like this compound, researchers can calculate key electronic structure descriptors, including HOMO-LUMO energy gaps, chemical potential, and charge distribution. mdpi.commdpi.com These calculations provide insight into the molecule's stability, reactivity, and potential for electron transfer. mdpi.comnih.gov For example, DFT can predict how substituting peripheral groups—like the isopropyl and vinyl groups—will alter the heme's redox potential or its binding affinity for specific ligands or protein pockets. rsc.org

This predictive power is crucial for designing heme analogues for specific applications. For instance, if the goal is to create a more efficient peroxidase mimic, computational models can screen various substituent patterns to identify a structure with an optimal electronic configuration for catalysis. ub.edu Similarly, for developing heme-based sensors, modeling can help design a porphyrin that exhibits a significant and selective spectroscopic change upon binding to a target analyte. This synergy between computational prediction and experimental validation accelerates the discovery of new functional biomolecules and materials. rsc.orgpnas.orgacs.org

| Computational Method | Calculated Parameter | Predicted Property/Insight | Relevance to Design |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground State Geometry, Bond Lengths/Angles | Molecular structure and stability. mdpi.com | Predicts feasibility and structural integrity of novel analogues. |

| DFT / TD-DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Electronic reactivity, redox potential, spectroscopic properties. mdpi.comworldscientific.com | Tuning for specific catalytic or sensing applications. |

| DFT | Global Reactivity Descriptors (Hardness, Electrophilicity) | Kinetic stability and reactivity trends. mdpi.com | Designing stable catalysts or sensors. |

| Continuum Electrostatics | Redox Potential Calculations | Fine-tuning of fundamental biophysical properties. pnas.org | Engineering proteins with precise electron transfer capabilities. |

Interdisciplinary Applications of this compound in Bioinorganic Chemistry and Catalysis

The unique structure of this compound makes it a valuable tool in interdisciplinary fields beyond its use as a probe in native proteins.

Bioinorganic Chemistry: In bioinorganic chemistry, synthetic porphyrins serve as model compounds to understand the fundamental principles of metalloprotein function. frontiersin.orgthepharmajournal.com this compound can be used to study how the asymmetric steric and electronic environment influences coordination chemistry, spin states, and the binding of small molecules (like O₂, CO, or NO) to the central iron atom. These studies are crucial for understanding how natural heme proteins achieve their remarkable specificity and efficiency. nih.gov The insights gained can inform the design of artificial enzymes and biomimetic systems.

Catalysis: There is significant interest in using porphyrins and metalloporphyrins as catalysts in synthetic chemistry. thepharmajournal.comillinois.edu They can mimic the function of enzymes like cytochrome P450 to perform challenging reactions such as hydrocarbon oxidation. scielo.br this compound could be explored as a catalyst for specific oxidation reactions. The isopropyl group can create a defined pocket that may confer shape selectivity, favoring the oxidation of certain substrates over others. The electronic properties, tuned by the vinyl group, can influence the catalyst's turnover rate and stability. These synthetic catalysts are valuable in industries ranging from pharmaceuticals to materials science for creating value-added products through environmentally friendly processes. scielo.br

| Field | Application | Research Focus for this compound |

|---|---|---|

| Bioinorganic Chemistry | Model Compound Studies | Investigating the impact of asymmetric peripheral groups on the iron center's coordination chemistry, ligand binding, and electronic properties. nih.gov |

| Biomimetic Catalysis | Artificial Enzyme Mimics | Developing catalysts for selective oxidation reactions, mimicking cytochrome P450 or peroxidases. scielo.br |

| Materials Science | Chemo-responsive Materials | Designing sensors where binding of an analyte to the heme analogue causes a detectable spectroscopic shift. illinois.edu |

| Molecular Electronics | Components for Photonic Devices | Exploring the photophysical properties for potential use in light-harvesting systems or dye-sensitized solar cells. wikipedia.org |

Q & A

Q. Advanced Research Focus

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% deuterated DMSO to enhance solubility and prevent aggregation .

- Temperature Control : Store solutions at 4°C; avoid freeze-thaw cycles to minimize deuterium loss.

- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 410 nm for Soret band) to track decomposition rates under varying conditions .

How should researchers design experiments to investigate the metabolic stability of this compound in vivo?

Q. Advanced Research Focus

- Isotopic Tracing : Administer deuterated heme to model organisms and track metabolites via LC-MS/MS. Compare with non-deuterated controls to assess isotopic effects .

- Time-Course Analysis : Collect samples at multiple time points (e.g., 1h, 6h, 24h) to quantify degradation half-life and identify stable intermediates .

- Control Variables : Standardize diet, oxygen levels, and circadian rhythms to minimize confounding factors .

What analytical approaches validate the structural integrity of this compound after prolonged storage?

Q. Basic Research Focus

- Stability Testing : Perform accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and compare pre-/post-storage NMR spectra .

- Impurity Profiling : Use HPLC-MS to detect oxidation products (e.g., hydroxylated vinyl groups) or deuteration loss .

How can computational modeling enhance the design of deuterated heme analogs for enzymatic studies?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict deuterium’s impact on heme-protein binding affinity and conformational flexibility .

- Density Functional Theory (DFT) : Calculate isotopic effects on reaction pathways (e.g., O₂ binding in cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.